molecular formula C14H19BrN2O2 B5381930 2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Cat. No.: B5381930
M. Wt: 327.22 g/mol
InChI Key: VXGMWWRNGVTJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone is a synthetic organic compound that features a bromophenoxy group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.

    Introduction of the Diazepane Ring: The intermediate is then reacted with a diazepane derivative, such as 4-methyl-1,4-diazepane, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

    Hydrolysis: Carboxylic acids or alcohols, depending on the conditions.

Scientific Research Applications

2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger size and different electronic properties can lead to distinct interactions with molecular targets.

Properties

IUPAC Name

2-(4-bromophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-16-7-2-8-17(10-9-16)14(18)11-19-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGMWWRNGVTJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.